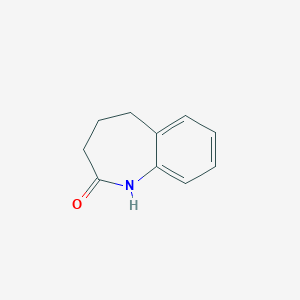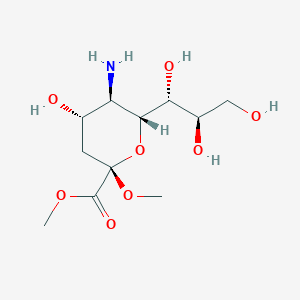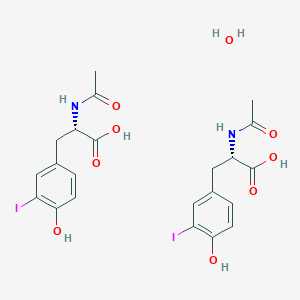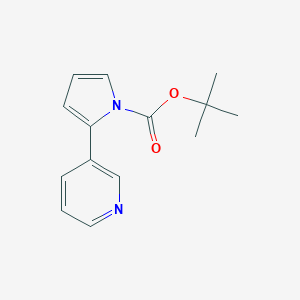![molecular formula C6H5N3 B015780 5H-吡咯并[2,3-d]嘧啶 CAS No. 18549-65-0](/img/structure/B15780.png)
5H-吡咯并[2,3-d]嘧啶
描述
5H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purine nucleobases, which are essential components of DNA and RNA. The unique structure of 5H-pyrrolo[2,3-d]pyrimidine allows it to interact with various biological targets, making it a valuable scaffold for drug development.
科学研究应用
Chemistry: 5H-pyrrolo[2,3-d]pyrimidine serves as a valuable scaffold in the design and synthesis of novel compounds with potential therapeutic applications. Its structural similarity to purine nucleobases makes it an attractive target for the development of kinase inhibitors and other bioactive molecules .
Biology and Medicine: In biological and medicinal research, 5H-pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity. These compounds have been evaluated for their ability to inhibit various kinases and induce apoptosis in cancer cells . Additionally, they have been investigated for their potential as antidiabetic agents by inhibiting enzymes like α-amylase .
Industry: In the industrial sector, 5H-pyrrolo[2,3-d]pyrimidine derivatives are used in the development of pharmaceuticals and agrochemicals. Their ability to interact with biological targets makes them valuable in the design of new drugs and crop protection agents .
作用机制
Target of Action
5H-Pyrrolo[2,3-d]pyrimidine, also known as 7-Deazapurine, primarily targets various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction leads to significant changes in the cell, such as the induction of cell cycle arrest and apoptosis . The compound also increases the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of VEGFR2 can affect angiogenesis, the process by which new blood vessels form from pre-existing ones . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing .
Result of Action
The result of 5H-Pyrrolo[2,3-d]pyrimidine’s action is the induction of apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of proapoptotic proteins and the downregulation of anti-apoptotic proteins . Additionally, the compound can cause cell cycle arrest, preventing the cells from dividing and proliferating .
Action Environment
The action of 5H-Pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .
生化分析
Biochemical Properties
5H-pyrrolo[2,3-d]pyrimidine has been found to play a significant role in biochemical reactions. It has been shown to inhibit the α-amylase enzyme, which is crucial in the treatment of diabetes . The compound interacts with the α-amylase enzyme, leading to the inhibition of the enzyme’s activity .
Cellular Effects
The effects of 5H-pyrrolo[2,3-d]pyrimidine on various types of cells and cellular processes have been studied extensively. The compound has demonstrated significant cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
The molecular mechanism of action of 5H-pyrrolo[2,3-d]pyrimidine involves its interaction with various biomolecules. For instance, it has been found to bind with the Bcl2 anti-apoptotic protein . This binding interaction leads to the inhibition of the protein, thereby inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound has demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range
Dosage Effects in Animal Models
The effects of 5H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. In the NCI-H1581 and SNU-16 xenografted mice models, pyrrolo[2,3-d]pyrimidine-benzothiophene hybrid demonstrated great in vivo efficacies with TGI of 98.9% at a dose of 100 mg/kg in the NCI-H1581 model and 85.8% at a dose of 50 mg/kg in the SNU-16 model .
Metabolic Pathways
5H-pyrrolo[2,3-d]pyrimidine is involved in several metabolic pathways. It has been found to target serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis at glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring, provides an efficient route to the pyrrolo[2,3-d]pyrimidine system .
Industrial Production Methods: Industrial production of 5H-pyrrolo[2,3-d]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives, allowing for efficient and rapid production .
化学反应分析
Types of Reactions: 5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions, such as halogenation, can be achieved using halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol.
Substitution: Thionyl chloride, dimethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5H-pyrrolo[2,3-d]pyrimidine can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring .
相似化合物的比较
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activity.
Pyrido[2,3-d]pyrimidine: Shares structural similarities but differs in its chemical properties and applications.
Uniqueness: 5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific fusion of pyrrole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for various bioactive compounds highlights its versatility and importance in medicinal chemistry .
属性
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIPMCDNFPBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400013 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-65-0 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)





![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)



